
(2-Amino-benzotiazol-6-il)-piperidin-1-il-metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Recent studies have highlighted the potential of 2-amino-benzothiazole derivatives, including (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone, as promising anticancer agents.
Case Studies
A notable study demonstrated that this compound reduced tumor growth by 62% in an MC38 xenograft model at a dose of 200 mg/kg. The reduction in tumor macrophages and CSF1R protein levels was comparable to established treatments .
Compound | Target | IC50 (nM) | Effect on Tumor Growth |
---|---|---|---|
(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | CSF1R | 1.4 | 62% reduction |
Riluzole | ALS | Not specified | Approved for clinical use |
Antitubercular Activity
Benzothiazole derivatives have been extensively researched for their antitubercular properties. The compound's structural characteristics suggest it may possess similar activities.
In Vitro Studies
Recent synthetic developments have shown that benzothiazole derivatives can exhibit moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with various synthetic pathways enhancing their efficacy .
Pharmacological Insights
The pharmacological profile of (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone includes favorable pharmacokinetics and bioavailability across species, making it a candidate for further development in therapeutic applications.
Pharmacokinetics
Studies indicate suitable oral bioavailability and reasonable half-life in preclinical models, which are critical factors for drug development .
Safety Profile
The low toxicity associated with derivatives of the benzothiazole class enhances their attractiveness as therapeutic agents .
Actividad Biológica
(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C13H15N3OS and a molecular weight of 261.34 g/mol, has been studied for its anticancer properties, kinase inhibition, and other therapeutic applications. The following sections provide an overview of its biological activity, including case studies and research findings.
Chemical Structure
The chemical structure of (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone is characterized by the presence of a benzothiazole moiety linked to a piperidine ring. Its IUPAC name is (2-amino-1,3-benzothiazol-6-yl)-piperidin-1-ylmethanone, and it can be represented in various chemical notation formats:
Notation Type | Representation |
---|---|
InChI | InChI=1S/C13H15N3OS/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15) |
SMILES | C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N |
Anticancer Properties
Research has indicated that compounds containing the benzothiazole structure exhibit promising anticancer activity. A study highlighted the potent inhibitory activity of related compounds against the Colony Stimulating Factor 1 Receptor (CSF1R), with IC50 values as low as 1.4 nM for certain analogs . The ability to inhibit CSF1R is particularly relevant as it plays a crucial role in tumor-associated macrophage survival and proliferation.
Kinase Inhibition
The compound has shown selective inhibition against various kinases. For instance, one study reported that derivatives of 2-amino-benzothiazole exhibited strong inhibition against the Epidermal Growth Factor Receptor (EGFR), with IC50 values ranging from 54.0 nM to 96 nM . This suggests that (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone could be developed further as a targeted cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, research has also explored the antimicrobial potential of benzothiazole derivatives. Some studies have reported moderate to good anti-tubercular activity against Mycobacterium tuberculosis strains . The minimum inhibitory concentrations (MICs) of various synthesized compounds were evaluated, indicating potential for further development in treating bacterial infections.
Case Study: CSF1R Inhibition
In an experimental model involving PANC02 tumors, treatment with a related compound resulted in a significant reduction in tumor growth by 62% at a dosage of 200 mg/kg. This was accompanied by decreased levels of tumor macrophages and CSF1R protein levels . Such findings underscore the therapeutic potential of targeting CSF1R in tumor microenvironments.
Research on EGFR Inhibition
Another study demonstrated that specific analogs of the benzothiazole series could effectively inhibit EGFR in cancer cell lines, showing minimal cytotoxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies . The mechanism involved interactions at critical binding sites within the EGFR kinase domain, suggesting that structural modifications could enhance potency and selectivity.
Propiedades
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGLOPWFFSJAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354338 |
Source
|
Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351518-88-2 |
Source
|
Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.